molecular formula C₂₃H₂₈Cl₂N₁₀ B1163331 Chlorhexidine Impurity E

Chlorhexidine Impurity E

Cat. No.: B1163331
M. Wt: 515.44
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Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing. Regulatory authorities like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish strict limits for impurities in drug substances and products to ensure their quality, safety, and efficacy. google.comghsupplychain.orguspnf.com The presence of impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with other components of the formulation. basicmedicalkey.com These impurities can potentially impact the stability of the drug product and, in some cases, may have their own pharmacological or toxicological effects. Therefore, the identification, characterization, and quantification of impurities are essential steps in the quality control of pharmaceuticals. nih.govsynzeal.com

Overview of Chlorhexidine (B1668724) as a Pharmaceutical Agent

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic that has been used for decades in a variety of healthcare applications. nih.gov It is valued for its efficacy against a wide range of microorganisms. nih.gov The chlorhexidine molecule consists of two (p-chlorophenyl)guanide units connected by a hexamethylene bridge. nih.gov It is available in various salt forms, such as digluconate, acetate (B1210297), and hydrochloride, which are used in numerous pharmaceutical and medical device products. nih.govusda.govnih.gov

Classification of Chlorhexidine Impurities: An Overview and the Specific Focus on Impurity E

Chlorhexidine impurities can be broadly categorized based on their origin. These include impurities from the synthesis of chlorhexidine, such as unreacted starting materials or by-products, and degradation products that form over time due to factors like heat, light, or pH instability. basicmedicalkey.comnih.gov The European Pharmacopoeia lists several known impurities of chlorhexidine, designated by letters. phenomenex.com

This article focuses specifically on Chlorhexidine Impurity E . This particular impurity is a subject of analytical interest in the quality control of chlorhexidine-containing products. phenomenex.comsynzeal.com

Table 1: Chemical Identification of this compound

IdentifierValueSource
Chemical Name N-(4-chlorophenyl)guanidine synzeal.comcleanchemlab.com
IUPAC Name 2-(4-chlorophenyl)guanidine
CAS Number 45964-97-4 synzeal.comsynzeal.comcymitquimica.comrxnchem.com
Molecular Formula C7H8ClN3 synzeal.comcymitquimica.comrxnchem.com
Molecular Weight 169.61 g/mol cymitquimica.comrxnchem.com

This compound is structurally related to the parent chlorhexidine molecule. Its presence and concentration are carefully monitored during the manufacturing and stability testing of chlorhexidine products to ensure they meet the stringent purity requirements set by pharmacopoeias. phenomenex.comgoogle.com The European Pharmacopoeia outlines specific analytical procedures for the detection and quantification of this and other related substances. phenomenex.com High-performance liquid chromatography (HPLC) is a commonly employed technique for separating and quantifying chlorhexidine and its impurities, including Impurity E. basicmedicalkey.comnih.govnih.govresearchgate.netlcms.cz

The formation of impurities in chlorhexidine solutions can be influenced by various factors. For instance, the degradation of chlorhexidine can be accelerated by exposure to heat, light, and certain pH conditions. basicmedicalkey.comnih.gov Studies have shown that hydrolysis of chlorhexidine can lead to the formation of p-chloroaniline, another significant impurity. basicmedicalkey.comnih.gov While the direct synthetic pathway of Impurity E is not extensively detailed in the provided search results, its presence as a known impurity necessitates its control.

Table 2: Physical Properties of this compound

PropertyDescriptionSource
Appearance White to Off-white Solid cymitquimica.com
Solubility Soluble in DMSO
Melting Point 121 °C
Boiling Point 265.6±42.0 °C (Predicted)
Density 1.360±0.10 g/cm3 (Predicted)

The control of this compound, along with other related substances, is crucial for maintaining the quality and safety of chlorhexidine-based pharmaceuticals. The development and validation of robust analytical methods are paramount for ensuring that these products adhere to regulatory standards. synzeal.comsynzeal.comcleanchemlab.comrxnchem.com

Properties

Molecular Formula

C₂₃H₂₈Cl₂N₁₀

Molecular Weight

515.44

Origin of Product

United States

Nomenclature and Structural Elucidation of Chlorhexidine Impurity E

Systematic Chemical Nomenclature of Impurity E

There appear to be two different structures referred to as Chlorhexidine (B1668724) Impurity E in scientific literature and by chemical suppliers.

One form of Chlorhexidine Impurity E is chemically identified as 1-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]-3-[N-(4-chlorophenyl)carbamimidoyl]guanidine . lgcstandards.comlgcstandards.com Its molecular formula is C23H28Cl2N10 and it has a molecular weight of 515.441 g/mol . lgcstandards.comlgcstandards.com

Another compound, also designated as Chlorhexidine EP Impurity E by the European Pharmacopoeia, has the systematic IUPAC name N-(4-Chlorophenyl)guanidine . synzeal.com Other synonyms for this compound include 1-(4-chlorophenyl)guanidine (B47294) and p-Chlorophenylguanidine. o2hdiscovery.cocymitquimica.comanaxlab.com This impurity has a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol . o2hdiscovery.coanaxlab.com

The inconsistency in naming highlights the importance of using precise chemical identifiers, such as CAS numbers, alongside common names to avoid ambiguity. The CAS number for N-(4-chlorophenyl)guanidine is 45964-97-4. synzeal.como2hdiscovery.coanaxlab.com

Structural Relationship of Impurity E to Chlorhexidine

Chlorhexidine is a cationic bisbiguanide, characterized by two 4-chlorophenyl rings linked by a central hexamethylene chain through two biguanide (B1667054) groups. nih.gov Its chemical formula is C22H30Cl2N10.

The structure of the first mentioned Impurity E (C23H28Cl2N10) is closely related to the parent chlorhexidine molecule. It appears to be a modification of the chlorhexidine structure, though the exact synthetic or degradation pathway leading to its formation is complex. lgcstandards.comlgcstandards.comuni.lu

Isomeric and Derivational Considerations of Impurity E

For N-(4-chlorophenyl)guanidine, isomeric considerations are minimal due to its relatively simple structure.

However, various other impurities related to chlorhexidine have been identified, arising from different degradation pathways or synthetic side reactions. usp-pqm.orgphenomenex.com These can include other chlorinated species and products of hydrolysis or condensation. usp-pqm.org For instance, N-Nitroso this compound, chemically known as 1-(4-chlorophenyl)-1-nitrosoguanidine, is a derivative of Impurity E. cleanchemlab.com The formation of such derivatives underscores the chemical reactivity of the guanidine (B92328) functional group within the impurity structure.

Mechanisms and Pathways of Chlorhexidine Impurity E Formation

Synthesis-Related Formation Pathways of Impurity E

The formation of Impurity E during the synthesis of chlorhexidine (B1668724) is primarily linked to the raw materials, reagents, and the specific reaction conditions employed.

By-products from Raw Materials and Reagents

Impurities present in the starting materials for chlorhexidine synthesis are a primary source of related substances in the final product. basicmedicalkey.com The synthesis of chlorhexidine typically involves the reaction of p-chloroaniline and hexamethylenebisdicyandiamide. If the p-chloroaniline starting material contains isomeric impurities, such as ortho-chloroaniline, this can lead to the formation of corresponding isomeric chlorhexidine-related impurities. basicmedicalkey.com While not explicitly detailed as a direct pathway to Impurity E in the provided results, the principle that impurities in raw materials lead to impurities in the final product is well-established. contractpharma.comchemass.si For example, p-chloroaniline itself, if present in excess or unreacted, is considered a significant impurity (Impurity C). researchgate.netresearchgate.net

Side Reactions during Chlorhexidine Synthesis

Side reactions occurring during the multi-step synthesis of chlorhexidine can also contribute to the impurity profile. The synthesis process involves the formation of biguanide (B1667054) groups linked by a hexamethylene chain. nih.gov Incomplete reactions or alternative reaction pathways can lead to the formation of various by-products. One of the key reactions is the condensation of precursor compounds. An incomplete condensation reaction could theoretically result in molecules like Impurity E, which represents a partial structure of the final chlorhexidine molecule. For instance, Chlorhexidine Impurity E is identified as 1-(4-chlorophenyl)guanidine (B47294), which could be a building block or a fragment resulting from an incomplete synthesis step. veeprho.com

Influence of Reaction Conditions on Impurity E Generation

The conditions under which the chlorhexidine synthesis is carried out play a crucial role in determining the level and type of impurities formed. Factors such as temperature, reaction time, and the choice of solvent can influence the reaction pathways and the prevalence of side reactions. google.com Suboptimal reaction conditions, for instance, can lead to a higher proportion of unreacted starting materials and by-products. While specific conditions leading directly to Impurity E are not detailed in the search results, a method for preparing chlorhexidine compounds notes that using glycol ether or normal butanol as a solvent under heating reflux conditions can yield a high purity product, suggesting that solvent choice and temperature control are critical in minimizing impurity formation. google.com

Degradation-Related Formation Pathways of Impurity E

Chlorhexidine can degrade over time, particularly when exposed to certain environmental factors, leading to the formation of various degradation products, including Impurity E. basicmedicalkey.comnih.gov

Hydrolytic Degradation Mechanisms of Chlorhexidine Leading to Impurity E

Hydrolysis is a significant degradation pathway for chlorhexidine, especially in aqueous solutions. basicmedicalkey.comusp-pqm.orgeuropa.eu The stability of chlorhexidine solutions is pH-dependent, with optimal stability in the pH range of 5 to 8. basicmedicalkey.com Under more acidic or alkaline conditions, the rate of degradation increases. basicmedicalkey.comeuropa.eu

Hydrolysis can cleave the biguanide linkages in the chlorhexidine molecule. One of the major hydrolytic degradation products is p-chloroaniline (Impurity C). basicmedicalkey.comcir-safety.orgresearchgate.net Research has shown that under thermal and acidic stress, chlorhexidine can break down via a retro-ene reaction into guanidine (B92328) products. basicmedicalkey.comresearchgate.net Specifically, studies have identified the formation of guanidines which are then hydrolyzed to amines. researchgate.net It is postulated that heat breaks down chlorhexidine into guanidines, which are subsequently hydrolyzed. researchgate.net Impurity E, being (4-chlorophenyl)guanidine, is a plausible intermediate or product of this hydrolytic breakdown of the larger chlorhexidine structure. veeprho.comcymitquimica.com Studies have identified 11 different impurities in chlorhexidine solutions stressed by heat, light, and low pH, with degradation mechanisms proposed for each condition. researchgate.netnih.gov

The following table summarizes findings on the hydrolytic degradation of chlorhexidine:

Stress ConditionKey Degradation ProductsProposed Mechanism
Heat and AcidGuanidines (e.g., Impurity D), Amines (e.g., Impurity C)Retro-ene reaction followed by hydrolysis
Alkaline pHp-chloroaniline (Impurity C)Hydrolysis
Acidic pHp-chloroaniline (Impurity C)Hydrolysis

Oxidative Degradation Mechanisms and Impurity E

Oxidation is another pathway through which chlorhexidine can degrade. The presence of oxidizing agents or exposure to conditions that promote oxidation, such as light, can lead to the formation of impurities. ipp.pt Theoretical studies suggest that the oxidation of chlorhexidine could lead to the formation of two p-chloroaniline molecules and potentially two biguanidine (B15175387) molecules, indicating a breakdown of the central hexamethylene chain and the biguanide groups. researchgate.net

Photolytic reactions, induced by exposure to sunlight, can also lead to degradation, producing a different impurity profile than thermal degradation. basicmedicalkey.comresearchgate.net While specific oxidative pathways leading directly to the formation of Impurity E are not extensively detailed, the general instability of the biguanide structure to oxidation suggests that fragments like (4-chlorophenyl)guanidine could be formed. researchgate.net The process of photocatalysis using materials like Ni-doped TiO2 has been studied for the removal of chlorhexidine, where the generation of reactive oxygen species leads to its degradation. eeer.org

Photolytic and Thermal Degradation Pathways and Impurity E

Exposure to light and heat are significant drivers for the degradation of chlorhexidine, leading to the formation of various impurities, including Impurity E. researchgate.netuonbi.ac.ke The degradation of chlorhexidine is known to be accelerated by thermal, acid/base, and photolytic processes. basicmedicalkey.com

Photolytic Degradation: Photolytic reactions, induced by exposure to light, can generate unique degradation products not typically seen with thermal or acid-induced stress. basicmedicalkey.com While thermal and acidic stress tend to produce similar degradation profiles, photolytic pathways can result in dechlorinated products. basicmedicalkey.com Studies on chlorhexidine solutions systematically stressed by light have reported the formation of numerous impurities. researchgate.net For instance, under conditions of significant light stress, the concentration of certain impurities, such as Impurity H, increases sharply, and chromatograms also show the presence of Impurity E. researchgate.net

Sterilization methods involving radiation, such as gamma or electron beam, provide a potent source of photolytic and free radical-driven degradation. Research on hydroxyethyl (B10761427) cellulose-based gels containing chlorhexidine demonstrated substantial degradation of the active ingredient when exposed to gamma and e-beam radiation. pharmtech.com The loss of chlorhexidine was proportional to the radiation dose, with degradation reaching as high as 77% at a 25 kGy dose of gamma radiation and over 55% with e-beam sterilization at the same dose. pharmtech.com This degradation is accompanied by an increase in related degradation products. pharmtech.com

Thermal Degradation: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis and other degradation pathways of chlorhexidine. veeprho.comeuropa.eu Aqueous solutions of chlorhexidine are most stable in a pH range of 5 to 8; however, heating above 100°C, particularly at alkaline pH, significantly increases hydrolysis, which yields p-chloroaniline. basicmedicalkey.com While some studies suggest another substance, Impurity G, is the dominant product under thermal stress, a range of impurities are typically formed. researchgate.netipp.pt The process for analyzing chlorhexidine impurities by gas chromatography (GC) itself requires caution to prevent artificial increases in certain degradants due to thermal degradation during the injection process. basicmedicalkey.com

The following table summarizes findings on the impact of radiation on chlorhexidine stability in a gel formulation.

Sterilization MethodRadiation Dose (kGy)Chlorhexidine Degradation (%)Observation
Gamma Radiation25Up to 77%Significant degradation of API.
E-beam Sterilization25Over 55%Significant degradation of API.
E-beam Sterilization57% to 33%Degradation is proportional to the dose.
Steam SterilizationN/ANo significant degradationProduct was only marginally affected.

This table summarizes data on the degradation of Chlorhexidine under different sterilization methods, as reported in studies of gel formulations. pharmtech.com

Influence of Excipients and Formulation Components on Impurity E Formation

The choice of excipients in a chlorhexidine formulation is critical, as they can directly influence the stability of the API and the formation of impurities. europa.eu Incompatibility between chlorhexidine and certain formulation components can accelerate degradation.

Chlorhexidine is a cationic molecule and is generally incompatible with anionic agents, which can lead to the formation of precipitates or other impurities. basicmedicalkey.comgoogle.com Even certain additives, like coloring agents, can react with chlorhexidine, increasing the impurity profile and reducing the product's shelf life. google.com

Excipient compatibility studies are a key part of formulation development to minimize impurity formation. usp-pqm.org For example, in the development of a chlorhexidine gel, pH modifiers were carefully evaluated. usp-pqm.org The use of sodium hydroxide (B78521) was found to decrease chemical stability and increase the content of total impurities. usp-pqm.org In contrast, sodium acetate (B1210297) trihydrate was selected as the pH stabilizer because it resulted in the lowest level of drug-related impurities and maintained the pH in the optimal range of 5.5 to 7.0, where chlorhexidine stability is highest. europa.euusp-pqm.org Side reactions can also occur with low levels of aldehydes present as reagents in some formulations, leading to a slow but steady growth of new impurities over time. basicmedicalkey.com

The table below outlines the role of selected excipients and their impact on chlorhexidine stability.

Excipient/ComponentRole/InteractionImpact on Impurity FormationSource
Sodium Acetate TrihydratepH StabilizerMinimized formation of 4-CA and other drug-related impurities. europa.eu, usp-pqm.org
Sodium HydroxidepH ModifierDecreased chemical stability and increased total impurities. usp-pqm.org
Anionic Agents (e.g., certain dyes)Incompatible ComponentCan form precipitates and react with chlorhexidine to form impurities. basicmedicalkey.com, google.com
AldehydesFormulation ReagentCan lead to the formation of new impurities over time through side reactions. basicmedicalkey.com

This table illustrates the influence of different formulation components on the stability of chlorhexidine and the formation of its impurities.

Storage and Stability Influences on Impurity E Accumulation

The accumulation of this compound and other degradants is highly dependent on the storage conditions and shelf life of the product. veeprho.com Stability studies are essential to understand the rate of impurity formation over time and to define appropriate storage instructions. europa.eu

Impact of Environmental Factors (Temperature, Humidity, Light)

Environmental factors are primary determinants of chlorhexidine stability. uonbi.ac.ke

Temperature: Higher storage temperatures consistently lead to a faster rate of impurity formation. europa.eu Stability data for a chlorhexidine gel showed a more rapid increase in specified impurities at an accelerated storage condition of 40°C compared to the long-term condition of 30°C. europa.eu

Light: Prolonged exposure to light must be avoided during the storage of chlorhexidine solutions to prevent photolytic degradation. researchgate.netbasicmedicalkey.com Photostability studies are a standard part of product development. While chlorhexidine is known to be susceptible to photolytic degradation, the use of light-impervious primary packaging can effectively protect the product. europa.eu

Humidity: Moisture can contribute to the hydrolysis of chlorhexidine. veeprho.com Therefore, controlling humidity during storage is important, and packaging should be selected to provide an adequate moisture barrier. ghsupplychain.org

The following table presents findings from stability studies on a chlorhexidine gel product.

Storage ConditionDurationObservation on Impurities
40°C / 25% RHUp to 15 monthsA faster rate of impurity formation was observed.
30°C / 35% RHUp to 15 monthsA slower rate of impurity formation compared to accelerated conditions.
25°C / 60% RHUp to 6 monthsLevels of impurity 4-chloroaniline (B138754) (4-CA) remained below 150 ppm.

This table summarizes the impact of different storage conditions on the formation of impurities in a chlorhexidine gel formulation, based on data from regulatory and technical reports. europa.euusp.org

Container-Closure System Interactions Affecting Impurity E

The packaging system, including the immediate container and its closure, can interact with the drug product and affect its stability and impurity profile. researchgate.netnih.gov These interactions can include adsorption of the API onto the container surface, leaching of substances from the container into the product, or inadequate protection from environmental factors like light and moisture. basicmedicalkey.comeuropa.eu

The selection of packaging materials is therefore a critical consideration. For example, low-density polyethylene (B3416737) (LDPE) may be unsuitable for chlorhexidine solutions due to excessive adsorption of the API. basicmedicalkey.com Furthermore, certain closure components, such as cork stoppers or specific cap linings, must not be used as they can contain water-soluble tannins that inactivate chlorhexidine. basicmedicalkey.com

Conversely, a well-chosen container-closure system can protect the formulation. Foil laminate sachets, for example, have been shown to be adequate for a chlorhexidine gel, providing protection and validated by stability data. europa.eu A key feature of such packaging is that it is impervious to light, which mitigates the risk of photolytic degradation. europa.eu The potential for the container-closure system to contribute elemental impurities is also a factor that requires assessment during product development. usp.org

Advanced Analytical Methodologies for Detection and Quantification of Chlorhexidine Impurity E

Chromatographic Separation Techniques for Impurity E

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. ijpsjournal.com For Chlorhexidine (B1668724) and its impurities, liquid and gas chromatography are the most employed techniques, each suited for different chemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing Chlorhexidine and its related substances. researchgate.net The development of a stability-indicating HPLC method is crucial for separating the main compound from all potential impurities, including Impurity E. iosrphr.org

Method development often begins with the guidelines provided in pharmacopoeias, such as the European Pharmacopoeia (EP), which outlines a specific HPLC method for the impurity analysis of Chlorhexidine digluconate. lcms.czthermofisher.comlcms.cz Reversed-Phase HPLC (RP-HPLC) is the standard approach, utilizing a nonpolar stationary phase and a polar mobile phase. ijpsjournal.comiosrphr.orgresearchgate.net

Key Optimization Parameters:

Stationary Phase (Column): C18 columns are widely used and recommended for the separation of Chlorhexidine and its impurities. phenomenex.comijpsjournal.comresearchgate.net Phenyl columns have also been successfully employed. sci-hub.se The choice of an end-capped C18 silica (B1680970) column is often specified in regulatory monographs. lcms.cz

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate, acetate). ijpsjournal.comiosrphr.orgresearchgate.netsci-hub.se The pH of the buffer is a critical parameter that can significantly affect the separation. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is commonly used to achieve optimal resolution for the complex mixture of Chlorhexidine impurities. drawellanalytical.com

Detection: UV detection is standard for quantitative assays, with wavelengths around 239 nm, 254 nm, or 258 nm being effective for detecting both Chlorhexidine and its impurities. ijpsjournal.comiosrphr.orgresearchgate.netsci-hub.se

Flow Rate: Flow rates are typically optimized in the range of 0.6 to 2.0 mL/min to balance analysis time and separation efficiency. ijpsjournal.comresearchgate.netsci-hub.se

The successful development and optimization of an HPLC method result in a robust procedure capable of resolving Impurity E from the parent drug and other related substances, as demonstrated in pharmacopoeial system suitability tests. phenomenex.com

Table 1: Example HPLC Parameters for Chlorhexidine Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) ijpsjournal.com XBridge C18 researchgate.net Zorbax SB Phenyl (75 mm x 4.6 mm, 3.5 µm) sci-hub.se
Mobile Phase Methanol : Water (75:25 v/v) ijpsjournal.com Acetonitrile : pH 3.0 Phosphate Buffer (32:68 v/v) researchgate.net Acetonitrile : pH 3.0 Phosphate Buffer (35:65 v/v) sci-hub.se
Flow Rate 1.0 mL/min ijpsjournal.comiosrphr.org 2.0 mL/min researchgate.net 0.6 mL/min sci-hub.se
Detection UV at 258 nm ijpsjournal.com UV at 239 nm researchgate.net UV at 239 nm sci-hub.se

| Mode | Isocratic ijpsjournal.comiosrphr.orgsci-hub.se | Isocratic researchgate.net | Isocratic sci-hub.se |

Modern analytical laboratories are increasingly adopting Ultra-High Performance Liquid Chromatography (UHPLC) systems to replace legacy HPLC instrumentation. thermofisher.com UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures, leading to significant improvements in analytical performance.

While specific UHPLC methods dedicated solely to Impurity E are not detailed in the provided research, the transfer of existing HPLC methods to modern UHPLC-capable systems like the Vanquish Core demonstrates clear advantages. lcms.czthermofisher.comlcms.cz These advantages are directly applicable to the challenging separation of numerous specified impurities in Chlorhexidine.

Benefits of UHPLC for Impurity E Analysis:

Enhanced Resolution: UHPLC provides sharper and narrower peaks, leading to better separation between closely eluting impurities, which is a known challenge in Chlorhexidine analysis. phenomenex.com

Improved Precision: Studies show that modern UHPLC systems provide significantly better repeatability for retention times and peak areas, as indicated by lower relative standard deviations (RSDs), compared to older HPLC systems. thermofisher.comlcms.cz

Faster Analysis Times: The higher efficiency of UHPLC columns allows for faster flow rates and shorter gradient times without sacrificing resolution, thereby increasing sample throughput.

The transfer of a compendial HPLC method for Chlorhexidine impurity analysis from a legacy system to a modern UHPLC platform can be straightforward, yielding equivalent or superior chromatographic results. lcms.czthermofisher.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. ispub.com While many Chlorhexidine impurities, including the parent molecule, are non-volatile and thus unsuitable for GC, this technique is essential for detecting certain degradation products. The determination of volatile impurities is a mandatory part of quality control for many APIs. ispub.com

The most notable volatile impurity associated with Chlorhexidine is para-chloroaniline (p-CA). nih.govnih.gov GC methods, often with flame ionization detection (FID), have been specifically developed and validated for the quantification of p-CA in various Chlorhexidine-containing products. ispub.comnih.gov

A typical GC analysis involves:

A simple sample preparation step to dissolve the product and, if necessary, precipitate the non-volatile Chlorhexidine, which would otherwise interfere with the analysis. nih.gov

Direct injection of the prepared sample into the GC system. ispub.com

Separation of volatile components on a capillary column (e.g., BP 624). ispub.com

Detection and quantification using an FID. ispub.comnih.gov

Although GC is not the primary method for analyzing Impurity E itself, it is an indispensable complementary technique for building a complete impurity profile of Chlorhexidine, ensuring that volatile degradation products are also controlled. nih.gov

Table 2: General Gas Chromatography Parameters for Volatile Impurity Analysis

Parameter Example Condition
Instrument Gas Chromatograph with Flame Ionization Detector (FID) ispub.com
Column BP 624 (30m x 0.53mm i.d. x 0.25µm) ispub.com
Carrier Gas Nitrogen ispub.com
Injector Temperature 230 °C ispub.com
Detector Temperature 250 °C ispub.com
Oven Program Temperature gradient (e.g., 40°C hold, ramp to 200°C) ispub.com

| Injection Mode | Split ispub.com |

Ion Chromatography (IC) is a specialized chromatographic technique used for the separation and analysis of ionic species. It is highly effective for quantifying inorganic anions and cations, as well as organic acids and amines. However, the related substances of Chlorhexidine, such as Impurity E, are typically neutral or weakly basic organic molecules that are structurally similar to the parent compound. These types of impurities are not highly ionic and are better suited for separation by reversed-phase liquid chromatography. Therefore, Ion Chromatography is generally not considered an applicable or primary technique for the detection and quantification of Chlorhexidine Impurity E.

Hyphenated Techniques for Impurity E Profiling and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the structural characterization of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the definitive method for the structural confirmation of pharmaceutical impurities. researchgate.netsynthinkchemicals.com The process involves the tentative identification of an impurity based on HPLC-MS data, followed by confirmation through comparison with a synthesized reference standard. researchgate.netnih.gov

The workflow for characterizing an impurity like Impurity E using LC-MS/MS involves several key steps:

Chromatographic Separation: The sample is first injected into an HPLC or UHPLC system to separate the impurity from the API and other related substances. researchgate.net

Ionization: As the impurity elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where it is converted into gas-phase ions.

Mass Analysis (MS1): The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight of the impurity.

Fragmentation (MS/MS): The molecular ion of interest is selected and fragmented into smaller, characteristic product ions. synthinkchemicals.com

Structural Elucidation: The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for its definitive identification and confirmation. synthinkchemicals.com

This technique offers exceptional selectivity and specificity, making it possible to identify and confirm the structure of impurities even at very low concentrations. researchgate.netsynthinkchemicals.com LC-MS/MS is crucial for degradation studies and for characterizing any unknown peaks that may appear during stability testing of Chlorhexidine products. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in pharmaceutical starting materials or arise during the manufacturing process or degradation nih.govthermofisher.com. In the context of chlorhexidine, GC-MS is particularly effective for identifying related volatile components, such as degradation products like para-chloroaniline (p-CA) nih.govresearchgate.net. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the confident identification and quantification of these volatile impurities thermofisher.com.

Studies have utilized GC-MS to determine the chemical components resulting from the degradation of chlorhexidine solutions and gels nih.gov. These analyses have successfully identified degradation products such as para-chloroaniline (pCA), orto-chloroaniline (oCA), and meta-chloroaniline (mCA), demonstrating the utility of GC-MS in monitoring the stability of chlorhexidine formulations nih.gov. The technique's high sensitivity is crucial, as it enables the detection of impurities even at trace levels, which is essential for impurity profiling in pharmaceutical quality control thermofisher.comshimadzu.eu. Modern GC-MS systems with high-efficiency vacuum systems can even accommodate the use of wide-bore columns under conditions specified by pharmacopeias, facilitating the identification of unknown peaks detected by standard gas chromatography-flame ionization detection (GC-FID) methods shimadzu.eushimadzu.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Impurity E

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including pharmaceutical impurities nih.gov. It provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei nih.govnih.gov. For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed for unambiguous structural assignment researchgate.netnih.gov.

The process of identifying an unknown chlorhexidine impurity typically involves initial detection and tentative identification using hyphenated techniques like HPLC-MS nih.govresearchgate.net. Following this, the impurity is often isolated from the chlorhexidine solution using methods such as flash chromatography researchgate.netresearchgate.net. The definitive structure is then confirmed by comparing the NMR data of the isolated impurity with that of a synthesized reference standard researchgate.netnih.gov. Techniques such as 1H NMR, 13C NMR, and 2D NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are crucial in this process to assign all proton and carbon signals and confirm the connectivity within the molecule nih.govnih.gov. This rigorous approach ensures the correct structural assignment of Impurity E and other related substances researchgate.netnih.govresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity E Detection

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as important complementary tools in the analysis of this compound researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Specific absorption patterns in an IR spectrum can be attributed to particular covalent bonds, and any changes to these bonds can be detected nih.gov. For chlorhexidine and its impurities, IR spectroscopy can help verify the presence of key functional groups, such as N-H bending, C-N stretching, and C-Cl stretching peaks researchgate.netmdpi.com. The comparison of the IR spectrum of an isolated impurity with that of a reference standard can be used as a point of identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy is widely used for the quantitative analysis of chlorhexidine and its impurities, often coupled with High-Performance Liquid Chromatography (HPLC) researchgate.netum.edu.my. Most chlorhexidine-related impurities contain a p-chlorophenyl chromophore, which allows for detection by UV spectrophotometry researchgate.net. HPLC methods with UV detection are commonly set at wavelengths around 254 nm or 260 nm to monitor for chlorhexidine and its related substances researchgate.netphenomenex.com. While not specific enough to be used alone for identification, UV-Vis spectroscopy is a robust and reliable detection method for quantitative assays when combined with the powerful separation capabilities of HPLC researchgate.net. Derivative spectrophotometry has also been employed to determine chlorhexidine in the presence of its degradation products by measuring absorbance at specific wavelengths where spectral overlap is minimized um.edu.mysemanticscholar.org.

Method Validation Parameters for Impurity E Analysis

Validation of the analytical methods used to quantify this compound is essential to ensure that the results are reliable, accurate, and reproducible. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) and encompasses several key parameters researchgate.netmdpi.comich.org.

Specificity and Selectivity in Impurity E Detection

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components ich.org. In the analysis of this compound, the method, typically a reversed-phase HPLC method, must demonstrate baseline separation between Impurity E, the active pharmaceutical ingredient (API) chlorhexidine, and all other known and unknown impurities thermofisher.comlcms.cz.

The selectivity of the method is confirmed by the absence of any interfering peaks at the retention times of the analytes of interest ekb.eg. This is often demonstrated by running chromatograms of placebo formulations, individual impurity standards, and the API to ensure no co-elution occurs researchgate.net. The successful transfer of methods between different HPLC systems further demonstrates the robustness and specificity of the separation, ensuring that resolution between critical peak pairs, such as Impurity L and Impurity G, is maintained well above the required limits thermofisher.comlcms.cz.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity E

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy ich.org.

These values are crucial for ensuring that trace levels of Impurity E can be reliably controlled. They are typically established by calculating the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ researchgate.net. For HPLC methods used in the analysis of chlorhexidine and its impurities, LOQ values must be at or below the reporting threshold, which can be around 0.05% of the API concentration phenomenex.com. The sensitivity of these methods allows for the precise measurement of impurities at very low levels ekb.egresearchgate.net.

Table 1: Examples of LOD and LOQ for Chlorhexidine and Related Substances This table presents typical sensitivity values for analytical methods used for chlorhexidine and its impurities, illustrating the performance of these methods.

AnalyteMethodLODLOQ
Chlorhexidine (CHX)HPLC0.47 µg/mL ekb.eg1.41 µg/mL ekb.eg
Chlorhexidine (CHX)HPLC0.2 µg/mL researchgate.net1.0 µg/mL researchgate.net
p-chloroaniline (CAL)HPLC0.05 µg/mL researchgate.net0.2 µg/mL researchgate.net
Chlorhexidine Digluconate (CHG)Fluorescence Quenching0.52 ng/mL researchgate.net1.60 ng/mL researchgate.net

Linearity and Range for Impurity E Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity ich.org.

For the quantification of this compound, the analytical method must exhibit linearity from the reporting limit (typically LOQ) up to a concentration of approximately 120% of the specification limit for that impurity. This is verified by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis on the data. A high correlation coefficient (r² or r > 0.99) is required to demonstrate linearity researchgate.net. Validated methods for chlorhexidine and related substances have demonstrated linearity over wide concentration ranges, ensuring accurate quantification for quality control purposes ekb.egresearchgate.net.

Table 2: Examples of Linearity and Range for Chlorhexidine Quantification This table provides examples of established linear ranges for the quantification of chlorhexidine using various analytical methods.

AnalyteMethodLinear RangeCorrelation Coefficient (r)
Chlorhexidine (CHX)HPLC2.00 - 30.00 µg/mL ekb.egresearchgate.net> 0.999
Chlorhexidine (CHX)HPLC0.5 - 200 µg/mL researchgate.net> 0.999
ChlorhexidineCapillary Electrophoresis100 - 700 µg/mL 0.9913

Accuracy and Precision in Impurity E Measurement

The accuracy and precision of an analytical method are paramount in pharmaceutical quality control, ensuring that the reported levels of impurities, such as this compound, are reliable and true. Accuracy refers to the closeness of the measured value to the true value, while precision denotes the degree of agreement among a series of measurements.

For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a sample matrix with a known concentration of the impurity standard and calculating the percentage of the impurity that is recovered by the analytical method. Regulatory guidelines generally require high recovery rates, often within a range of 80% to 120% for low-level impurities, to deem a method accurate.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision) : This assesses the precision of the method over a short interval under the same operating conditions (same analyst, same instrument, same day).

Intermediate Precision : This measures the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility : This evaluates the precision between different laboratories, often as part of inter-laboratory collaborative studies.

Table 1: Typical Validation Parameters for Accuracy and Precision of Impurity E Measurement

Parameter Evaluation Metric Typical Acceptance Criteria
Accuracy % Recovery 80.0% - 120.0%
Precision % Relative Standard Deviation (%RSD)
Repeatability %RSD of ≥ 6 replicates ≤ 10.0%

Robustness and Ruggedness of Impurity E Analytical Methods

Robustness and ruggedness are critical attributes of an analytical method, demonstrating its reliability during routine use.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The robustness of HPLC methods for chlorhexidine impurities is typically evaluated by systematically altering parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

Ruggedness , often considered a part of robustness, refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots.

Studies involving the transfer of the European Pharmacopoeia method for chlorhexidine impurities between different HPLC instruments (e.g., from Agilent to Vanquish Core systems or Shimadzu to Vanquish Core systems) have effectively demonstrated the method's robustness lcms.czphenomenex.com. These studies show that despite inherent differences in instrument design, such as gradient delay volume, the method provides equivalent chromatographic results, meeting all system suitability criteria lcms.czphenomenex.com. A technical study on the revised Ph. Eur. monograph method confirmed that the gradient delay volume has no significant influence on the separation of impurities, indicating a robust method phenomenex.com. This ensures consistent quantification of impurities like Impurity E across different analytical setups.

Table 2: Parameters Investigated in a Typical Robustness Study for Impurity E Analysis

Parameter Typical Variation
Flow Rate ± 0.2 mL/min
Column Temperature ± 5 °C
Mobile Phase pH ± 0.2 units
Organic Phase Composition ± 2% absolute

| Wavelength | ± 2 nm |

Reference Standard Qualification for Impurity E

The qualification of reference standards is a fundamental requirement for the accurate identification and quantification of pharmaceutical impurities. A qualified reference standard for this compound is a highly purified and well-characterized material used as a measurement benchmark in analytical procedures.

This compound reference standards are available from various specialized suppliers, including LGC Standards and SynZeal lgcstandards.comlgcstandards.comsynzeal.com. These standards are essential for various analytical applications, including:

Peak Identification : Confirming the identity of Impurity E in chromatograms based on retention time.

Method Validation : Assessing performance characteristics of the analytical method, such as accuracy, precision, specificity, and linearity.

System Suitability Tests : Ensuring the analytical system is performing correctly before running sample analyses.

Quantification : Serving as the external standard against which the amount of Impurity E in a test sample is measured.

A qualified reference standard is supplied with a comprehensive Certificate of Analysis (CoA) . This document provides critical information about the standard, including:

Product name and code

CAS (Chemical Abstracts Service) number

Molecular formula and weight

Batch or lot number

Purity value, often determined by a mass balance approach or a quantitative technique like qNMR.

Data from characterization tests (e.g., HPLC, Mass Spectrometry, NMR spectroscopy, and elemental analysis) that confirm its identity and purity.

Recommended storage conditions and expiry date.

The use of a fully characterized and certified reference standard for this compound is a regulatory requirement and ensures the traceability and reliability of the analytical results generated during the quality control of chlorhexidine products synzeal.comaxios-research.com.

Regulatory and Pharmacopoeial Perspectives on Chlorhexidine Impurities

Pharmacopoeial Monographs and Standards for Chlorhexidine (B1668724) and its Impurities

Pharmacopoeias provide legally enforceable standards for medicinal products. They contain detailed monographs that specify the tests, procedures, and acceptance criteria required to ensure the quality of a drug substance and its formulated products.

The United States Pharmacopeia (USP) provides monographs for various forms of chlorhexidine, such as Chlorhexidine Hydrochloride. These monographs outline specific tests for identifying and controlling impurities. The USP employs chromatographic methods to separate and quantify chlorhexidine from its related substances. uspnf.comuspnf.com

The monograph for Chlorhexidine Hydrochloride specifies limits for total impurities and for a specific known impurity, p-Chloroaniline. uspnf.com A comprehensive list of potential impurities is also provided for system suitability testing, ensuring that the analytical method is capable of separating these compounds from the main chlorhexidine peak. uspnf.com

The USP sets acceptance criteria for both specified and unspecified impurities. For instance, in an interim revision announcement for Chlorhexidine Hydrochloride, specific limits were set for several identified impurities. uspnf.com

Table 3: USP Acceptance Criteria for Impurities in Chlorhexidine Hydrochloride

Impurity Name Relative Retention Time Acceptance Criteria (NMT %)
Chlorhexidine guanidine (B92328) 0.35 0.15
Chlorhexidine nitrile 0.6 0.15
Chlorhexidine dimer 0.85 0.2
o-Chlorhexidine and specified unidentified impurity 2 0.90–0.91 0.4
Oxochlorhexidine 1.4 0.4
Any individual unspecified impurity - 0.10
Total impurities - 1.0

NMT: Not More Than. Data from USP Interim Revision Announcement for Chlorhexidine Hydrochloride. uspnf.com

The European Pharmacopoeia (EP) lists several impurities for chlorhexidine, including Chlorhexidine EP Impurity E. The chemical name for Impurity E is (4-chlorophenyl)guanidine, with the CAS number 45964-97-4. cymitquimica.com The EP monograph for substances like Chlorhexidine Digluconate Solution includes a "Related substances" test, which utilizes liquid chromatography to control impurities. drugfuture.com

The EP's approach involves:

System Suitability : A performance test using a reference substance (Chlorhexidine for performance test CRS) containing known impurities to ensure the chromatographic system is working correctly. drugfuture.com

Limit Tests : The monograph sets a limit for the total of all impurities. For Chlorhexidine Digluconate Solution, the total impurities are limited to not more than 2.5 percent. drugfuture.com

Disregard Limit : A threshold below which peaks are not integrated or included in the total impurities calculation. For Chlorhexidine Digluconate Solution, this limit is 0.05 percent. drugfuture.com

While a specific limit for Chlorhexidine Impurity E is not detailed in the general monograph for the solution, its presence is acknowledged, and it is controlled under the total impurities limit. drugfuture.com The analytical methods described in the pharmacopoeia are designed to be capable of separating Impurity E from chlorhexidine and other related substances. lcms.cz

The British Pharmacopoeia (BP) also establishes standards for the quality of chlorhexidine. A key component of the BP's control strategy is the provision of a "Chlorhexidine impurity standard" as a British Pharmacopoeia Chemical Reference Substance (BPCRS). sigmaaldrich.compharmacopoeia.com This reference substance is used as directed in the specific BP monographs for chlorhexidine-containing products. pharmacopoeia.com

The use of a BPCRS is essential for carrying out the identification and quantification tests specified in the monograph. pharmacopoeia.com It allows laboratories to:

Identify known impurity peaks in a chromatogram.

Verify the system suitability of the analytical method.

Quantify the levels of specified impurities against a known standard.

The BPCRS for chlorhexidine impurities is not used for assay purposes but specifically for the control of related substances. pharmacopoeia.com This ensures that any impurities present in the chlorhexidine substance or product are detected and controlled within the limits set by the British Pharmacopoeia.

Table 4: Compound Names Mentioned in the Article

Compound Name
(4-chlorophenyl)guanidine
Chlorhexidine
Chlorhexidine Acetate (B1210297)
Chlorhexidine amine
Chlorhexidine dimer
Chlorhexidine Digluconate
Chlorhexidine EP Impurity E
Chlorhexidine guanidine
Chlorhexidine Hydrochloride
Chlorhexidine nitrile
o-Chlorhexidine
Oxochlorhexidine

International Pharmacopoeia (IP) Requirements for Chlorhexidine Impurities

While direct access to the most current edition of The International Pharmacopoeia was not available in the search results, the requirements of other major pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) provide insight into the rigorous standards applied to chlorhexidine and its related substances. These pharmacopoeias often serve as a reference for and are harmonized with the IP.

The European Pharmacopoeia monograph for "Chlorhexidine Digluconate Solution" outlines a liquid chromatography method for the analysis of related substances. drugfuture.com The monograph sets specific limits for impurities, including a disregard limit, which is the threshold below which an impurity peak is not considered in the total impurity calculation. For chlorhexidine digluconate solution, the disregard limit is set at 0.05%. drugfuture.com Furthermore, the monograph specifies a limit for the total of all impurities, which should not exceed 2.5%. drugfuture.com The monograph also lists several known impurities, designated as Impurity A, B, C, and D, among others. drugfuture.com Although this compound is not explicitly named in the excerpt, it would be controlled under the general and total impurity limits.

Regulatory Expectations for Impurity E Reporting and Control

Regulatory expectations for impurity control are largely guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

The reporting threshold is the level at which an impurity must be reported in a regulatory submission. drugfuture.com This threshold is not a universal value but is dependent on the maximum daily dose (MDD) of the drug product. According to ICH Q3B(R2) guidelines, the reporting threshold for degradation products in new drug products is determined by the MDD. Any impurity, such as Impurity E, present at a level greater than this threshold must be reported and quantified in regulatory documentation. uspnf.com

Below is a data table illustrating the reporting thresholds for degradation products based on the ICH Q3B(R2) guideline.

Maximum Daily DoseReporting Threshold
≤ 1 g0.1%
> 1 g0.05%
Data derived from ICH Q3B(R2) guidelines. uspnf.comhres.ca

For any given chlorhexidine-containing drug product, the specific reporting threshold for Impurity E would be determined by the maximum amount of the active ingredient administered per day.

The qualification threshold is the limit above which an impurity's biological safety must be established. uspnf.com Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity or a specific impurity profile at the level(s) specified. uspnf.com If the level of Impurity E in a drug product exceeds the qualification threshold, its safety must be justified.

Similar to the reporting threshold, the qualification threshold is dependent on the MDD of the drug substance. The ICH Q3B(R2) guideline provides specific thresholds for the qualification of degradation products.

The following data table outlines the qualification thresholds for degradation products in new drug products.

Maximum Daily DoseQualification Threshold
< 10 mg1.0% or 50 µg TDI, whichever is lower
10 mg – 100 mg0.5% or 200 µg TDI, whichever is lower
> 100 mg – 2 g0.2% or 2 mg TDI, whichever is lower
> 2 g0.15%
TDI: Total Daily Intake. Data derived from ICH Q3B(R2) guidelines. pharmacopoeia.comnih.gov

Proposals for alternative qualification thresholds may be considered on a case-by-case basis if scientifically justified. uspnf.comhres.ca

The control and documentation of impurities like this compound are critical components of regulatory submissions, such as an Abbreviated New Drug Application (ANDA) for generic drugs and a Drug Master File (DMF) for the active pharmaceutical ingredient.

In an ANDA submission , the applicant must provide a comprehensive impurity profile of the drug product. lgcstandards.comimpag.fr This includes the identification and quantification of all impurities, including Impurity E, that are present at levels above the reporting threshold. The application must demonstrate that the impurity levels are controlled within the limits specified by pharmacopoeias or justified by the applicant. If the level of Impurity E exceeds the qualification threshold, the ANDA must contain data to qualify it, which could involve comparing the impurity profile to that of the reference listed drug (RLD) or providing relevant scientific literature. pharmaffiliates.com Failure to provide adequate justification for impurity limits can be grounds for a Refuse-to-Receive (RTR) decision from the FDA.

A Drug Master File (DMF) , particularly a Type II DMF, is a confidential submission to the FDA that contains detailed information about the chemistry, manufacturing, and controls (CMC) of a drug substance. The manufacturer of the chlorhexidine API would include detailed information about the manufacturing process, potential and actual impurities (including Impurity E), analytical methods used for their detection, and the control strategy for these impurities in the DMF. When an ANDA applicant references this DMF, the FDA reviews the information to ensure that the API meets the required quality and purity standards. The DMF holder is responsible for ensuring that the impurity control strategy is robust and that any impurity levels are within acceptable limits.

Advanced Research and Future Directions Concerning Chlorhexidine Impurity E

Development of Novel "Green" Synthesis Routes to Minimize Impurity E

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to develop more environmentally friendly and efficient processes. A key goal is to minimize the formation of impurities, such as Chlorhexidine (B1668724) Impurity E, at the source. Impurities in chlorhexidine synthesis can arise from unreacted starting materials, side reactions, or suboptimal reaction conditions .

Novel "green" synthesis routes focus on several key areas to reduce impurity formation:

Use of Safer Solvents: Replacing traditional, hazardous solvents with greener alternatives can alter reaction pathways and reduce the generation of unwanted by-products.

Catalyst Optimization: Developing more selective catalysts can direct the chemical reaction more efficiently toward the desired product (chlorhexidine), thereby minimizing side reactions that could lead to Impurity E.

Energy Efficiency: Employing alternative energy sources like microwave or ultrasound can often lead to faster reaction times and higher yields, reducing the opportunity for impurity formation.

Table 1: Principles of Green Chemistry Applied to Impurity E Minimization

Green Chemistry Principle Application to Minimize Chlorhexidine Impurity E
Prevention Design synthesis to prevent the formation of Impurity E as a by-product.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Minimize or avoid the use of auxiliary substances like solvents.
Design for Energy Efficiency Conduct synthesis at ambient temperature and pressure where possible.

| Use of Renewable Feedstocks | Utilize raw materials which are renewable rather than depleting. |

Advanced Computational Chemistry Approaches for Impurity E Formation Prediction

Computational chemistry and molecular modeling are becoming powerful tools in pharmaceutical development for predicting the formation of impurities. By simulating reaction mechanisms and conditions at a molecular level, researchers can gain insights into the potential pathways that lead to the generation of by-products like this compound.

These computational approaches can be used to:

Map Reaction Pathways: Elucidate the step-by-step mechanism of chlorhexidine synthesis and identify potential side reactions that could form Impurity E.

Predict Reactivity: Calculate the thermodynamic and kinetic parameters of various potential reactions to determine the likelihood of Impurity E formation under different conditions (e.g., temperature, pH, solvent).

Screen Catalysts and Reagents: Virtually screen different catalysts or reagents to find options that favor the formation of chlorhexidine over Impurity E.

By predicting impurity formation before significant resources are committed to laboratory experiments, computational chemistry can accelerate the development of cleaner and more efficient synthesis routes.

Real-time Monitoring and Process Analytical Technology (PAT) for Impurity E Control

Process Analytical Technology (PAT) is a framework defined by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes researchgate.net. The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process in real-time mt.com.

For controlling this compound, PAT involves integrating online or inline analytical instruments directly into the manufacturing process. These tools can continuously monitor Critical Process Parameters (CPPs) that influence the formation of Impurity E. If the process begins to deviate towards conditions that favor impurity generation, real-time adjustments can be made to maintain control nih.gov.

Table 2: Potential PAT Tools for Real-time Monitoring of Impurity E

PAT Tool Measurement Principle Application for Impurity E Control
In-situ Spectroscopy (FTIR, Raman, NIR) Measures molecular vibrations to identify and quantify chemical components. Real-time monitoring of reactant consumption, chlorhexidine formation, and the emergence of Impurity E.
Online High-Performance Liquid Chromatography (HPLC) Separates and quantifies components in a mixture. Automated sampling and analysis to track the concentration of Impurity E throughout the reaction.

| Focused Beam Reflectance Measurement (FBRM) | Measures particle size and distribution. | Can be used to monitor crystallization processes, ensuring impurities like E are not incorporated into the final product crystals. |

Implementing PAT provides a deeper understanding of the process, reduces the need for extensive end-product testing, and facilitates a more robust and consistent manufacturing operation americanpharmaceuticalreview.combruker.com.

Challenges in Impurity E Quantification in Complex Matrices

Accurately quantifying trace-level impurities like this compound within a complex matrix—such as a drug formulation or a reaction mixture—presents significant analytical challenges. The matrix consists of the active pharmaceutical ingredient (API), excipients, and other related substances, all of which can interfere with the analysis researchgate.net.

Key challenges include:

Matrix Effects: The components of the matrix can suppress or enhance the analytical signal of Impurity E, leading to inaccurate quantification. This is a particular challenge in sensitive mass spectrometry-based methods nih.gov.

Co-elution: In chromatographic methods like HPLC, Impurity E may elute at a similar time as other impurities or the main chlorhexidine peak, making separation and individual quantification difficult phenomenex.com. The European Pharmacopoeia monograph for chlorhexidine highlights the difficulty in separating numerous specified impurities phenomenex.com.

Low Concentration Levels: Impurities are often present at very low concentrations, requiring highly sensitive and specific analytical methods to detect and quantify them reliably.

Overcoming these challenges requires meticulous analytical method development. Strategies include improving sample preparation and clean-up procedures to remove interfering matrix components, optimizing chromatographic conditions for better separation, and using corrective calibration methods to compensate for matrix effects researchgate.netnih.gov.

Role of Impurity E in the Overall Quality by Design (QbD) Framework for Chlorhexidine Products

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management europa.eu. Within the QbD framework, impurities like this compound are considered Critical Quality Attributes (CQAs) because they have the potential to impact the safety and efficacy of the final drug product.

The management of Impurity E is integrated into the QbD framework through several key steps:

Quality Target Product Profile (QTPP): Defining the desired quality characteristics of the final chlorhexidine product, including a strict limit for Impurity E.

Critical Quality Attribute (CQA) Identification: Recognizing Impurity E as a CQA that must be controlled.

Risk Assessment: Identifying and evaluating the process parameters (CPPs) that affect the formation of Impurity E.

Design Space Development: Establishing a multidimensional combination and interaction of input variables (e.g., temperature, pressure, reactant ratios) that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of Impurity E remains below its specified limit.

Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that assures process performance and product quality. This includes raw material controls, process monitoring (often using PAT tools), and final product testing mt.comamericanpharmaceuticalreview.com.

By incorporating the control of Impurity E into the QbD framework, manufacturers can move from a reactive "testing quality in" approach to a proactive "building quality in by design" model, ensuring a consistently high-quality product.

Q & A

Basic Research Questions

Q. How is Chlorhexidine Impurity E identified and characterized in pharmaceutical formulations?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., Thermo Scientific™ Hypersil GOLD™) and mobile phases containing acetonitrile and trifluoroacetic acid (TFA) in gradient elution mode. The EP reference standard (Chlorhexidine for system suitability CRS) is critical for peak identification .
  • Data Analysis : Compare retention times and peak areas against reference chromatograms using software like Thermo Scientific™ Chromeleon™. System suitability tests (e.g., peak-to-valley ratios ≥2.0) ensure resolution between Impurity E and adjacent peaks .

Q. What analytical techniques are recommended for detecting this compound at trace levels?

  • Techniques : LC/MS-grade solvents and columns are essential for sensitivity. For trace analysis, mass spectrometry (MS) coupled with HPLC improves detection limits. Spectrophotometric methods (e.g., UV-Vis at 254 nm) are supplementary but less specific .
  • Quantification : Apply the formula:
    Result=rUrS×D×100\text{Result} = \frac{r_U}{r_S} \times D \times 100

where rUr_U = peak response of Impurity E, rSr_S = chlorhexidine reference peak, and DD = dilution factor (0.01) .

Q. What are the established thresholds for reporting and controlling this compound?

  • Pharmacopeial Standards : The reporting level is 0.05% (w/w) in Chlorhexidine Acetate, with acceptance criteria defined in Table 4 of EP monographs. Impurities exceeding this require identification and toxicological evaluation .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-eluting peaks between this compound and structurally similar impurities?

  • Approach : Adjust gradient delay volumes (GDV) by modifying the autosampler idle volume (e.g., 25 µL to 200 µL). Use a Method Transfer Kit to replicate chromatographic performance across systems (e.g., Agilent 1260 vs. Vanquish Core) .
  • Column Selection : Test alternative columns (e.g., phenyl-hexyl phases) to exploit differences in hydrophobicity or π-π interactions with aromatic impurities .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Degradation Pathways : Impurity E may form via hydrolysis or oxidation of chlorhexidine digluconate. Stability studies should monitor pH (optimal range 5.0–6.5) and storage temperature (4°C recommended). Accelerated degradation at elevated temperatures (40°C) can predict shelf-life .

Q. How do HPLC system configurations affect the reproducibility of this compound quantification?

  • System Suitability : Differences in GDV between systems cause retention time shifts. Calibrate using iterative adjustments to idle volumes and validate with seven consecutive injections. Ensure equivalent chromatographic outcomes by matching delay volumes (e.g., 25 µL default vs. 200 µL modified) .

Q. What strategies reconcile contradictory data from interlaboratory studies on this compound levels?

  • Standardization : Use the same column, mobile phase batch, and reference standard across labs. Implement system suitability tests (e.g., peak symmetry, resolution) and cross-validate with spike-and-recovery experiments .

Q. What degradation pathways lead to the formation of this compound?

  • Mechanistic Insights : Impurity E (CAS 45964-97-4, C₇H₈ClN₃) is likely a byproduct of incomplete synthesis or hydrolysis of chlorhexidine’s biguanide groups. Isotopic labeling (e.g., ¹³C/²H) can track degradation kinetics in stability-indicating studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.